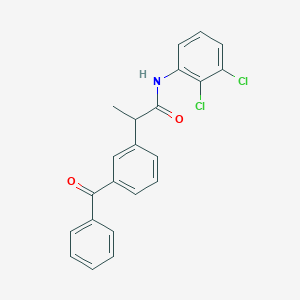
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide, also known as BDPP, is a synthetic compound that belongs to the class of amides. BDPP has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. In
作用机制
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. The GABA A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA, resulting in the influx of chloride ions into the neuron and hyperpolarization of the cell membrane. This compound enhances the binding of GABA to the receptor, resulting in an increase in the amplitude and duration of the inhibitory postsynaptic currents (IPSCs) and a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have potent anticonvulsant and analgesic effects in animal models. It has also been investigated for its potential use in treating neuropathic pain, anxiety, and depression. This compound has been shown to increase the threshold for seizure induction and reduce the duration and frequency of seizures in animal models. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
实验室实验的优点和局限性
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound also has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. This compound can also have off-target effects on other GABA receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide. One area of research is the development of more potent and selective positive allosteric modulators of the GABA A receptor. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of epilepsy, neuropathic pain, anxiety, and depression. Finally, the development of new methods for the administration of this compound in vivo, such as the use of nanoparticles or liposomes, could improve its solubility and bioavailability.
合成方法
The synthesis method of 2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide involves the reaction of 2,3-dichlorobenzoyl chloride with 3-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propionyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. This compound has been shown to have potent anticonvulsant and analgesic effects in animal models. It has also been investigated for its potential use in treating neuropathic pain, anxiety, and depression.
属性
分子式 |
C22H17Cl2NO2 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
2-(3-benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide |
InChI |
InChI=1S/C22H17Cl2NO2/c1-14(22(27)25-19-12-6-11-18(23)20(19)24)16-9-5-10-17(13-16)21(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,27) |
InChI 键 |
QYAUXADLSPHLTJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



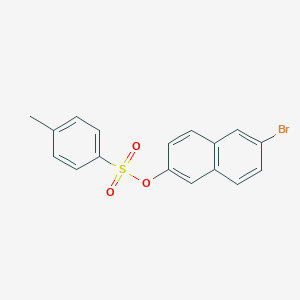
![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)

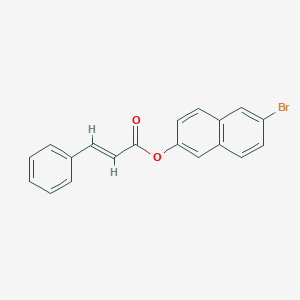
![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)
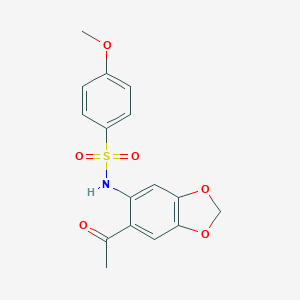

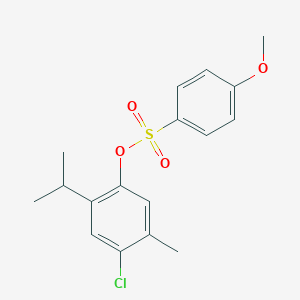


![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)


